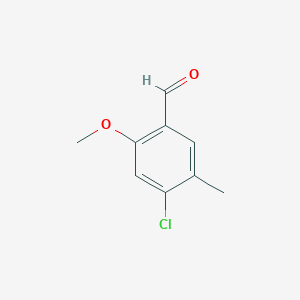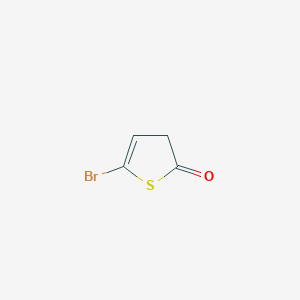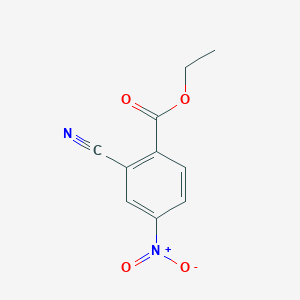![molecular formula C16H32N4O2 B12437991 1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine CAS No. 887579-14-8](/img/structure/B12437991.png)
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine is a chemical compound with the molecular formula C16H32N4O2 and a molecular weight of 312.45 g/mol. It is commonly used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
The synthesis of 1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 1-(2-chloroethyl)-4-methylpiperazine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The product is then purified through standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is utilized in the study of biological processes and the development of biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine can be compared with similar compounds such as:
1-Boc-4-(aminomethyl)piperidine: This compound has a similar piperidine structure but differs in the substitution pattern.
1-Boc-3-(aminomethyl)pyrrolidine: Similar to the target compound but with different substituents on the pyrrolidine ring
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
887579-14-8 |
|---|---|
Molecular Formula |
C16H32N4O2 |
Molecular Weight |
312.45 g/mol |
IUPAC Name |
tert-butyl 3-[2-(4-methylpiperazin-1-yl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H32N4O2/c1-16(2,3)22-15(21)20-7-5-14(13-20)17-6-8-19-11-9-18(4)10-12-19/h14,17H,5-13H2,1-4H3 |
InChI Key |
ANWKSWYCGFELGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCN2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,4R,5S)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B12437909.png)
![2,6-Dimethyl-4-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylic acid diethyl ester](/img/structure/B12437910.png)
![5-(Trifluoromethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B12437915.png)
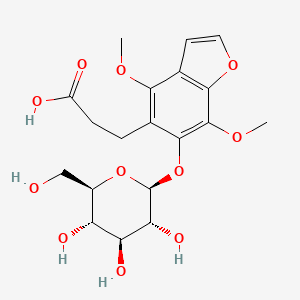
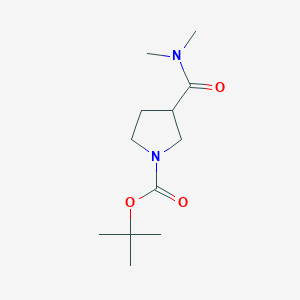
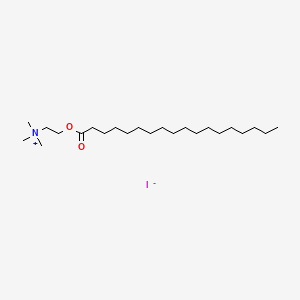
![(2E)-3-[4-(3-fluoropropoxy)phenyl]prop-2-enoic acid](/img/structure/B12437931.png)
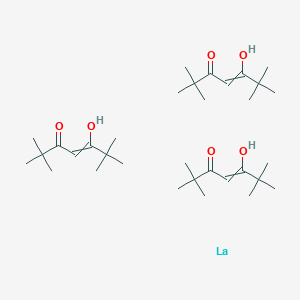
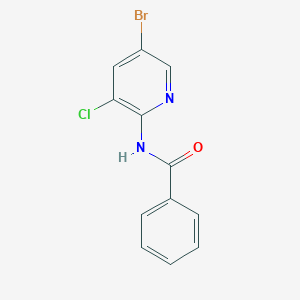
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
